molecular formula C8H16N2 B15210571 N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 54528-01-7

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No.: B15210571
CAS No.: 54528-01-7
M. Wt: 140.23 g/mol
InChI Key: WIRZQCKLOALVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrrole and pyrrolidine family, which are known for their diverse biological and medicinal importance. This compound is characterized by its unique structure, which includes a hexahydrocyclopenta ring fused with a pyrrolidine ring and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and formaldehyde, followed by methylation of the resulting hexahydrocyclopenta[c]pyrrol-2(1H)-amine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, fully saturated amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships .

Properties

CAS No.

54528-01-7

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine

InChI

InChI=1S/C8H16N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-9H,2-6H2,1H3

InChI Key

WIRZQCKLOALVJJ-UHFFFAOYSA-N

Canonical SMILES

CNN1CC2CCCC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.